Scaffold-Level Privileged Status: Hydantoin Core vs. Rhodanine and Thiazolidinedione Heterocycles
In a systematic comparative study of 163 compounds spanning rhodanines, hydantoins, thiohydantoins, and thiazolidinediones tested against multiple biological targets, the hydantoin scaffold (including 5-benzyl-3-ethylimidazolidine-2,4-dione as a representative derivative) exhibited a distinctly lower promiscuity profile relative to rhodanines while retaining the favorable properties of a privileged scaffold [1]. This balance—meaningful target engagement without pan-assay interference—supports hydantoins as preferred starting points for lead optimization campaigns where specificity is paramount.
| Evidence Dimension | Scaffold promiscuity (multi-target binding frequency) |
|---|---|
| Target Compound Data | Hydantoin scaffold: lower promiscuity profile than rhodanines (qualitative ranking) |
| Comparator Or Baseline | Rhodanine scaffold: higher promiscuity; Thiazolidinedione: intermediate |
| Quantified Difference | Rhodanines show elevated frequency of non-specific target engagement; hydantoins show reduced pan-assay interference tendency |
| Conditions | Panel of 163 compounds tested against diverse biological targets; assay conditions as described in Mendgen et al., J Med Chem 2012 |
Why This Matters
For procurement supporting lead optimization, hydantoins offer lower false-positive risk than rhodanines, reducing wasted screening resources and improving hit-to-lead progression efficiency.
- [1] Mendgen T, Steuer C, Klein CD. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. J Med Chem. 2012;55(2):743-753. View Source
